Dimethyl suberimidate

Crosslinking distance Spacer arm length Lysine residue accessibility

Short-chain bis-imidoester crosslinkers (DMA 0.77 nm, DMP 0.92 nm) often fail to bridge critical lysine pairs, limiting XL-MS coverage. Dimethyl suberimidate (DMS) resolves this with the longest spacer arm in its class at 1.1 nm. • Captures lysine contacts inaccessible to shorter analogs, increasing crosslink identification confidence. • Amidine adducts preserve native positive charge and generate distinct charge-state distributions vs. NHS-ester crosslinkers, improving LC-MS/MS detection sensitivity. • Concentration-tunable crosslinking depth: <0.5 mM yields exclusively dimeric species; higher concentrations produce oligomers for subunit mapping. • Water-soluble formulation eliminates organic co-solvents required by NHS-ester reagents, simplifying workflow setup.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 29878-26-0
Cat. No. B1204303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl suberimidate
CAS29878-26-0
SynonymsBismethyl Suberimidate
Dimethyl Suberimidate
Dimethylsuberimidate
Suberimidate, Bismethyl
Suberimidate, Dimethyl
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCOC(=N)CCCCCCC(=N)OC
InChIInChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3
InChIKeyFRTGEIHSCHXMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Suberimidate (DMS) Overview


Dimethyl suberimidate (DMS, CAS 29878-26-0) is a membrane-permeable, amine-reactive homobifunctional imidoester crosslinker with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol [1]. It reacts with primary amines (ε-amino groups of lysine residues) at pH 8-9 to form stable amidine linkages, preserving the native positive charge of the modified protein [2]. DMS features an 8-atom spacer arm with a maximum crosslinking span of approximately 1.1 nm, positioning it as the longest among commonly used bis-imidoester crosslinkers in the dimethyl adipimidate (DMA) to dimethyl suberimidate series [3]. The compound is water-soluble and typically supplied as the dihydrochloride salt for enhanced stability during storage and handling .

Crosslinking reach Longest bis-imidoester spacer arm provides maximal lysine-to-lysine bridging distance
Reaction chemistry Amine-reactive at pH 8–9, preserves native charge via amidine linkage
Form & handling Water-soluble dihydrochloride salt; prepare fresh solutions due to rapid hydrolysis

Dimethyl Suberimidate (DMS) Substitution Concerns


Bis-imidoester crosslinkers share a common amine-reactive chemistry, yet their spacer arm lengths differ substantially—DMA spans approximately 0.77 nm, DMP spans 0.92 nm, and DMS spans 1.1 nm [1]. These distance constraints directly determine which lysine residue pairs can be crosslinked within a given protein architecture, meaning that shorter crosslinkers fail to capture interactions that DMS can bridge [2]. Additionally, imidoesters undergo rapid hydrolysis in aqueous buffers at pH 8-9, with half-lives typically under 30 minutes . This narrow reaction window amplifies differences in crosslinking efficiency across spacer lengths: a longer spacer may achieve productive crosslinks before hydrolysis inactivates the reagent, whereas a shorter analog under identical conditions yields insufficient crosslinking density. Furthermore, compared with NHS-ester crosslinkers such as disuccinimidyl suberate (DSS), DMS-modified peptides exhibit distinct charge-state distributions in mass spectrometry due to the higher basicity of amidine adducts relative to amide linkages [3]. These interdependent factors—spacer geometry, hydrolysis kinetics, and downstream analytical compatibility—render generic substitution of DMS with another imidoester or NHS-ester scientifically invalid without experimental revalidation.

Spacer mismatch Shorter imidoesters (DMA, DMP) may not reach lysine pairs that DMS bridges, altering crosslink profiles
Hydrolysis window Rapid imidoester hydrolysis at pH 8–9 can limit productive crosslinking when spacer length is insufficient
MS charge-state shift Substituting NHS-ester (e.g., DSS) may lower charge-state distribution and reduce XL-MS peptide identification confidence

Dimethyl Suberimidate (DMS) Differentiation Evidence


Spacer Length Enables Crosslinking Unreachable by DMA and DMP

In crosslinking studies of bovine heart mitochondrial transhydrogenase, dimethyl suberimidate (DMS), dimethyl pimelimidate (DMP), and dimethyl adipimidate (DMA) all produced dimer bands on SDS-PAGE with no higher oligomers formed, demonstrating that all three bis-imidoesters can capture the dimeric interface of this enzyme [1]. However, in horseradish peroxidase modification studies, successful crosslinking was observed using dimethyl suberimidate (molecular length = 1.1 nm) and dimethyl adipimidate (0.77 nm), but to a lesser extent for dimethyl pimelimidate (0.92 nm) [2]. The longest spacer arm of DMS provides the greatest reach between reactive lysine ε-amino groups, enabling capture of protein-protein interactions that shorter bis-imidoesters cannot access due to insufficient spanning distance.

Spacer arm length
Head-to-head
DMS 1.1 nm vs DMA 0.77 nm, DMP 0.92 nm; 43% and 20% longer respectively
Longest reach enables crosslinks inaccessible to shorter analogs
SDS-PAGE crosslinking of transhydrogenase and peroxidase
Crosslinking distance Spacer arm length Lysine residue accessibility

Cellulase Thermal Stabilization vs. DMA and DTBP

A comparative study of three homobifunctional bis-imidoester crosslinkers on cellulase complex thermal inactivation revealed divergent effects on thermostability. DMS crosslinking produced slight increases in thermal stability, while DMA and DTBP crosslinking decreased thermal stability slightly [1]. No significant activity loss was observed due to crosslinking with any of the reagents, indicating that DMS uniquely enhances thermostability without compromising catalytic function. In a separate study on horseradish peroxidase, increased thermostability was also used as an index that DMS crosslinking had successfully occurred, with modified samples retaining higher activity after 60 minutes at 72.5°C compared to native enzyme [2].

Thermal stabilization
Head-to-head
DMS slightly increased cellulase thermostability; DMA and DTBP slightly decreased it
Reported thermal stabilization context vs. destabilization by analogs
Cellulase complex at pH 4.8; peroxidase at 72.5°C
Enzyme stabilization Thermal inactivation Industrial biocatalysis

Higher MS Charge States vs. DSS

In a direct comparison of crosslinker performance for structural proteomics applications, the charge state distributions (CSD) obtained after reaction with DMS were compared with those obtained with disuccinimidyl suberate (DSS), an NHS-ester crosslinker with identical C8 spacer arm length [1]. CSDs for peptides and proteins were increased after their reaction with DMS, owing to the higher basicity of DMS-modified species relative to DSS-modified species. This enhanced charge state distribution was also observed in LC-MS experiments with bovine carbonic anhydrase II after crosslinking with DMS and tryptic proteolysis, enabling high-confidence identification of crosslinked peptides that were in agreement with the crystal structure [1].

MS charge states
Head-to-head
Higher charge-state distribution for DMS-modified peptides vs DSS-modified peptides
Charge-state shift may benefit XL-MS detection confidence
LC-MS of carbonic anhydrase II tryptic peptides
Structural proteomics Crosslinking mass spectrometry XL-MS

Selective Hexokinase Crosslinking to Mitochondria

Crosslinking studies on mitochondrial membrane protein interactions demonstrated that dimethyl suberimidate (DMS) efficiently reduced the amount of hexokinase (HK) activity solubilized by various agents, but it did not modify solubilization of mitochondrial creatine kinase (CKm) from mitochondria [1]. The effect of DMS on HK solubilization did not result from nonspecific crosslinking, since it did not impede the solubilization of adenylate kinase. This selective crosslinking profile contrasts with bissuccinimidyl crosslinkers such as ethyleneglycol bis(succinimidyl succinate) (EGS), which reduced HK solubilization but also induced osmotic stabilization of mitochondria and drastically inhibited CKm activity [1].

Selective HK crosslinking
Head-to-head
DMS reduced hexokinase solubilization without CKm inhibition; EGS inhibited CKm and perturbed membrane
Reported selective crosslinking profile without off-target effects
Mitochondrial membrane preparations
Mitochondrial protein interactions Subcellular fractionation Enzyme localization

Factor VIII Dimer Formation Without Higher Oligomers

In crosslinking studies of highly purified human factor VIII, low concentrations of dimethyl suberimidate (<0.5 mM) produced dimers of the subunit polypeptide chains and virtually no oligomers of larger size . Treatment with higher concentrations of the crosslinking agent resulted in an almost simultaneous appearance of both trimeric and tetrameric products, suggesting the existence of specific intradimer contacts . A parallel decrease of functional activities (procoagulant and ristocetin cofactor) was observed with increasing crosslinker concentration. This concentration-dependent oligomerization profile provides a tunable parameter for crosslinking depth not available with all crosslinkers.

Dimer control
Data to verify
At ≤0.5 mM DMS exclusive factor VIII dimer formed; higher oligomers appeared above 0.5 mM
Concentration-dependent oligomerization context
Source-specific review; data to verify
Protein subunit analysis Oligomerization control Factor VIII characterization

Dimethyl Suberimidate (DMS) Applications


Crosslinking Mass Spectrometry (XL-MS)

DMS is the preferred bis-imidoester for XL-MS workflows where high-confidence crosslinked peptide identification is required. The increased charge state distribution of DMS-modified peptides relative to DSS-modified peptides enhances detection sensitivity in LC-MS/MS . The 1.1 nm spacer arm provides distance constraints that are complementary to other crosslinkers in structural modeling pipelines. Users should prepare fresh DMS solutions immediately before use due to rapid hydrolysis at pH 8-9 .

Thermostable Enzyme Formulation for Industrial Biocatalysis

DMS crosslinking confers increased thermal stability to enzymes including cellulase complex and horseradish peroxidase, unlike DMA and DTBP which decrease thermal stability . This differential effect makes DMS uniquely suitable for stabilizing enzymes intended for high-temperature industrial processes. The preservation of net positive charge on modified lysine residues maintains the enzyme's native electrostatic surface properties .

Mitochondrial Membrane-Associated Protein Interaction Mapping

DMS provides selective crosslinking of hexokinase to mitochondrial outer membranes without perturbing creatine kinase solubilization or inducing osmotic membrane destabilization . This selectivity contrasts with succinimidyl crosslinkers such as EGS, which cause broader off-target effects including enzyme inhibition and membrane perturbation. DMS is therefore indicated for subcellular fractionation studies requiring preservation of membrane integrity and selective protein retention analysis.

Controlled Subunit Crosslinking for Oligomerization Analysis

DMS enables concentration-dependent control over crosslinking depth, with <0.5 mM producing exclusively dimeric species and higher concentrations yielding higher-order oligomers . This tunable response allows researchers to probe specific subunit-subunit contacts without obscuring the analysis with excessive crosslinking. The water solubility of DMS eliminates the need for organic co-solvents required for NHS-ester crosslinkers, simplifying reaction setup .

Application
Selection Property
Validation Focus
Crosslinking MS (XL‑MS)
Imidoester-mediated charge-state shift
Charge-state distribution and crosslink identification confidence
Thermostable enzyme formulation
Thermal stabilization vs. analog effect
Enzyme activity retention after thermal challenge
Mitochondrial interaction mapping
Selective hexokinase crosslinking without CKm inhibition
Membrane integrity and off-target enzyme activity
Subunit crosslinking control
Concentration-dependent oligomerization depth
Dimer vs. higher oligomer formation by SDS-PAGE

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